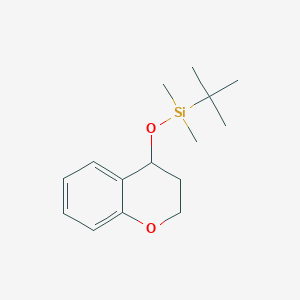
Tert-butyl(chroman-4-yloxy)dimethylsilane
説明
Tert-butyl(chroman-4-yloxy)dimethylsilane is a chemical compound with the CAS Number: 1065075-49-1 . It has a molecular weight of 264.44 and its IUPAC name is tert-butyl (3,4-dihydro-2H-chromen-4-yloxy)dimethylsilane .
Synthesis Analysis
The synthesis of Tert-butyl(chroman-4-yloxy)dimethylsilane involves the use of 4-chromanol, N-methylmorpholine, and imidazole in dichloromethane at 0°C . The mixture is stirred for 3 days at room temperature . The reaction is then diluted with CH2Cl2, washed with dilute HCl and H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound .Molecular Structure Analysis
The molecular structure of Tert-butyl(chroman-4-yloxy)dimethylsilane is represented by the formula C15H24O2Si . The InChI Code for this compound is 1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-butyl(chroman-4-yloxy)dimethylsilane is stored at room temperature .科学的研究の応用
Palladium-Catalyzed Cascade Cross Coupling/Cyclizations : A study demonstrated the use of tert-butyl-dimethylsilane derivatives in palladium-catalyzed intra/intermolecular cascade cross-couplings. This process involves the formation of indene analogues and cross-conjugated tetraenes, highlighting its utility in complex organic syntheses (Demircan, 2014).
Protection of Hydroxyl Groups : In the field of organic chemistry, tert-butyldimethylsilyl groups, like the one in tert-butyl(chroman-4-yloxy)dimethylsilane, are known for their ability to protect hydroxyl groups. This protection is crucial in various chemical syntheses, especially in creating complex organic molecules (Corey & Venkateswarlu, 1972).
Synthesis of Hindered Compounds : The sterically hindered nature of tert-butyldimethylsilyl compounds is exploited in synthesizing specific organic compounds. These compounds have high stability and unique reactivity due to their steric hindrance, making them valuable in certain synthetic pathways (Bowser & Bringley, 1985).
Gas-Liquid Chromatography : Tert-butyldimethylsilane derivatives play a role in gas-liquid chromatographic studies. They are used as derivatives for various chemical compounds, aiding in the analysis and characterization of a wide range of substances (Huang, Langer, & Sheehan, 2004).
Photophysical Studies : In a study on pyrenes, tert-butyldimethylpyrene derivatives were synthesized and analyzed for their photophysical properties. This research highlights the importance of tert-butyldimethylsilane derivatives in studying the optical and electronic properties of organic compounds (Hu et al., 2013).
Organic Magnetic Materials : Tert-butyl derivatives are also significant in the study of organic magnetic materials. Research involving tert-butyl-benzimidazole derivatives focuses on understanding hydrogen bonding in magnetic compounds (Ferrer et al., 2001).
Photodissociation Dynamics : The tert-butyl radical, a related compound, has been studied for its photodissociation dynamics. Understanding the behavior of such radicals under specific conditions is crucial for various applications in physical chemistry (Negru et al., 2011).
Safety and Hazards
特性
IUPAC Name |
tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVNAPSTIULIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(chroman-4-yloxy)dimethylsilane | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

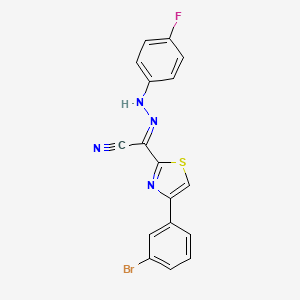
![Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772016.png)
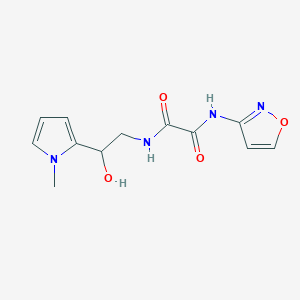
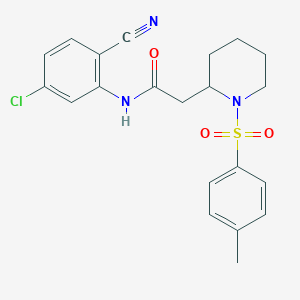

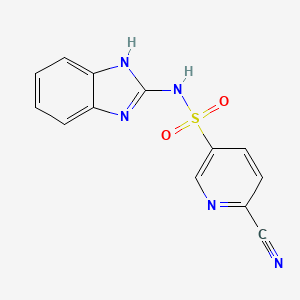
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2772025.png)
![3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2772027.png)
![[(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2772029.png)
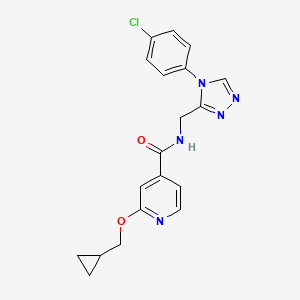
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772032.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)
